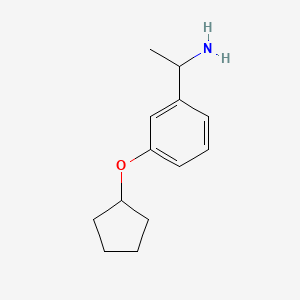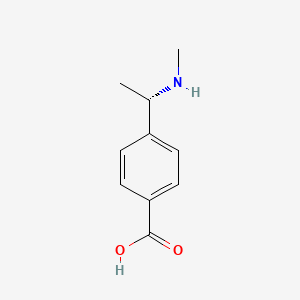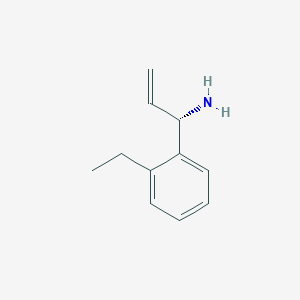
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutylmethyl group, a 4-hydroxyphenethyl group, and a fluorophenol moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as cyclobutylmethylamine and 4-hydroxyphenethylamine. These intermediates are then reacted with 2-fluorophenol under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-chlorophenol
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-bromophenol
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-iodophenol
Uniqueness
Compared to similar compounds, 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H26FNO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C21H26FNO2/c22-21-18(5-2-6-20(21)25)12-14-23(15-17-3-1-4-17)13-11-16-7-9-19(24)10-8-16/h2,5-10,17,24-25H,1,3-4,11-15H2 |
Clave InChI |
XZAKPXBVBYAINZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=C(C(=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


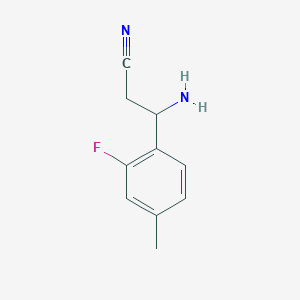
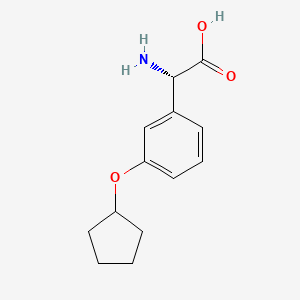
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
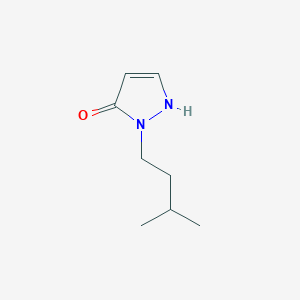



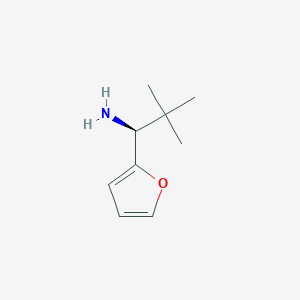

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
